molecular formula C12H9BrOS B14806293 (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone

(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone

Cat. No.: B14806293
M. Wt: 281.17 g/mol
InChI Key: CDUGZBXTTQVKLD-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a methyl group, and a thiophene ring attached to a phenyl ring through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone typically involves the reaction of 5-bromo-2-methylbenzoic acid with thiophene-2-carboxaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like borane-tetrahydrofuran complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a thiophene ring makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

Molecular Formula

C12H9BrOS

Molecular Weight

281.17 g/mol

IUPAC Name

(5-bromo-2-methylphenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C12H9BrOS/c1-8-4-5-9(13)7-10(8)12(14)11-3-2-6-15-11/h2-7H,1H3

InChI Key

CDUGZBXTTQVKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)C2=CC=CS2

Origin of Product

United States

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